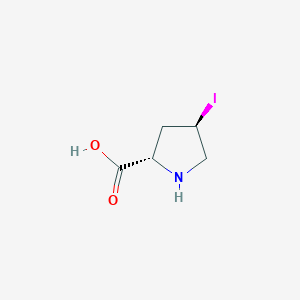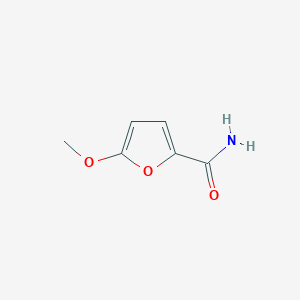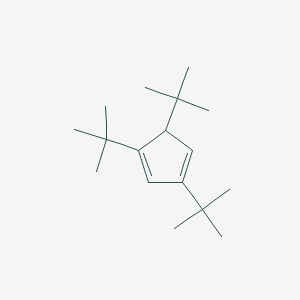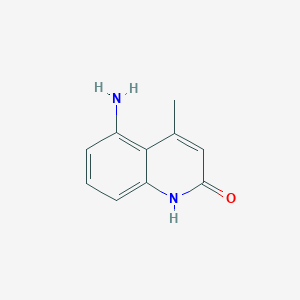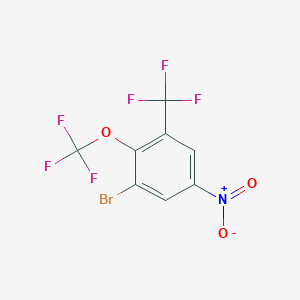
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid is a chemical compound with the molecular formula C8H11N3O3S. It is a derivative of triazine, a class of nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid involves several steps. One common method includes the reaction of appropriate triazine derivatives with propionic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In the medical field, it is explored for its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)propionic acid can be compared with other similar compounds, such as:
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propionic acid: This compound has a similar triazine core but differs in the substituents attached to the ring.
3-(2,5-Dihydro-3-methylthio-5-oxo-1,2,4-triazin-6-yl)acetic acid: This compound has an acetic acid group instead of a propionic acid group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and their effects on its chemical reactivity and biological activity .
Properties
CAS No. |
100524-19-4 |
|---|---|
Molecular Formula |
C7H9N3O3S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
3-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O3S/c1-14-7-8-6(13)4(9-10-7)2-3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,10,13) |
InChI Key |
AQAJJQNRKTWBDF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C(=O)N1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





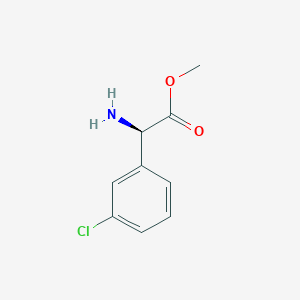
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)

